n,n'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,n’-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide: is a chemical compound with the molecular formula C14H11Cl2N3O2 It is characterized by the presence of two 3-chlorophenyl groups attached to a hydrazine-1,2-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbonate Method: One common method for synthesizing n,n’-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide involves the reaction of 3-chloroaniline with phosgene to form 3-chlorophenyl isocyanate.
Chloramine Method: Another method involves the reaction of 3-chlorophenylhydrazine with carbonyl chloride under controlled conditions to produce n,n’-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the carbonate method due to its efficiency and higher yield. The reaction is carried out in a controlled environment to ensure safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides and chlorinated by-products.
Reduction: Amines and hydrazine derivatives.
Substitution: Substituted phenylhydrazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various heterocyclic compounds.
- Employed in the development of new materials with unique properties .
Biology:
- Investigated for its potential use as a biochemical probe to study enzyme mechanisms and interactions .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs with antimicrobial and anticancer properties .
Industry:
Mechanism of Action
The mechanism of action of n,n’-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved include binding to active sites and altering the conformation of the target molecules, thereby affecting their function .
Comparison with Similar Compounds
N,n’-Bis(3-chlorophenyl)urea: Similar in structure but lacks the hydrazine core.
3,3’-Dichlorohydrazobenzene: Contains similar chlorophenyl groups but differs in the arrangement of functional groups.
Uniqueness:
- The presence of both hydrazine and dicarboxamide groups in n,n’-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide provides unique reactivity and potential for diverse applications.
- Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial use .
Properties
CAS No. |
17696-88-7 |
---|---|
Molecular Formula |
C14H12Cl2N4O2 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(3-chlorophenyl)carbamoylamino]urea |
InChI |
InChI=1S/C14H12Cl2N4O2/c15-9-3-1-5-11(7-9)17-13(21)19-20-14(22)18-12-6-2-4-10(16)8-12/h1-8H,(H2,17,19,21)(H2,18,20,22) |
InChI Key |
XLJWRTSOGRDXLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NNC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.